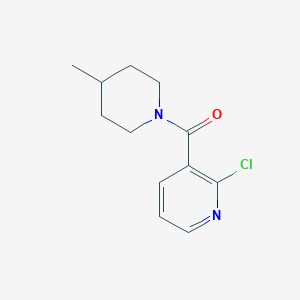

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-4-7-15(8-5-9)12(16)10-3-2-6-14-11(10)13/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHQTMKPQJEEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methylpiperidine

The 4-methylpiperidine component is often synthesized via transfer hydrogenation or reductive amination. A notable method involves the methylation of piperidine-4-carboxylic acid using formaldehyde under transfer hydrogenation conditions. For example, piperidine-4-carboxylic acid reacts with formaldehyde in the presence of a palladium catalyst (e.g., Pd/C) at 90–95°C to yield 1-methylpiperidine-4-carboxylic acid. Subsequent decarboxylation or reduction steps may follow to obtain 4-methylpiperidine.

Table 1: Reaction Conditions for 4-Methylpiperidine Synthesis

Preparation of 2-Chloropyridine-3-carbonyl Chloride

The pyridine moiety is functionalized through chlorination and carboxylation. 2-Chloropyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This step typically achieves near-quantitative conversion.

Coupling Reactions for Methanone Formation

Amide Bond Formation

The final step involves coupling 2-chloropyridine-3-carbonyl chloride with 4-methylpiperidine. This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.

Table 2: Optimized Coupling Parameters

Alternative Methods: Direct Carbonyl Insertion

Recent patents describe palladium-catalyzed carbonyl insertion using carbon monoxide (CO) and 2-chloro-3-bromopyridine. However, this method is less favored due to lower yields (~60%) and handling challenges associated with CO gas.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity.

Table 3: Crystallization Parameters

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (dd, J = 4.8 Hz, 1H), 7.85 (dd, J = 7.6 Hz, 1H), 3.70–3.40 (m, 4H, piperidine), 2.85 (m, 1H), 1.90–1.30 (m, 4H), 1.15 (d, J = 6.4 Hz, 3H).

-

MS (ESI) : m/z 238.71 [M+H]⁺, matching the molecular formula C₁₂H₁₅ClN₂O.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to enhance scalability. Key parameters include:

-

Residence Time : 10–15 minutes

-

Throughput : 50–100 kg/day

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Cancer Treatment

Research has indicated that compounds similar to (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone exhibit anticancer properties. The following table summarizes findings from various studies on related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |

| Compound B | MCF-7 (Breast Cancer) | 3.2 | ROS generation |

| Target Compound | TBD | TBD | TBD |

Studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The presence of the chlorinated pyridine group suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains. The following table highlights antimicrobial evaluations:

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

| Target Compound | TBD | TBD |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. Notably, it has been studied for its potential to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Enzyme Inhibition

In a study examining various piperidine derivatives, it was found that modifications to the piperidine structure significantly enhanced AChE inhibitory activity compared to non-modified counterparts. This suggests that this compound could be a promising candidate for further development in neuropharmacology .

Safety and Toxicity Profile

Toxicity studies are crucial for evaluating the safety of new compounds. Preliminary assessments indicate that this compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further research and development.

Mechanism of Action

The mechanism of action of (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Key Structural Features and Properties

*Calculated based on molecular formulas from –13.

Biological Activity

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone, with the chemical formula C12H15ClN2O, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a piperidine ring with a methyl group. This unique structure contributes to its diverse biological activities and makes it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : 2-chloro-3-pyridinecarboxylic acid and 4-methylpiperidine.

- Coupling Agent : N,N’-dicyclohexylcarbodiimide (DCC).

- Solvent : Dichloromethane at room temperature.

- Purification : Recrystallization or column chromatography.

This method allows for the efficient production of the compound, which can be scaled up for industrial applications.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is believed to modulate enzyme activity or receptor function, potentially leading to therapeutic effects in several conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, in studies targeting Mycobacterium tuberculosis, derivatives of this compound showed minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM, indicating promising antibacterial activity against resistant strains .

Anti-inflammatory Properties

In pharmacological studies, this compound has been investigated for its potential as an anti-inflammatory agent. Compounds in similar classes have demonstrated efficacy in inhibiting pro-inflammatory cytokines, suggesting that this compound may share similar properties .

Case Studies and Research Findings

-

Study on JAK3 Inhibition :

- A study explored the pharmacokinetics of small molecule inhibitors related to this compound. It highlighted the importance of structural modifications for enhancing bioavailability and reducing clearance rates .

- The findings indicated that compounds structurally related to this compound could effectively inhibit JAK3, a target involved in inflammatory pathways.

- Antibacterial Screening :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2R)-N-(2-Chloro-3-pyridinyl)-2-(4-methyl-1-piperidinyl)propanamide | Structure | JAK3 inhibition |

| N-(2-Chloro-3-pyridinyl)-2-{[4-cyclopropyl-5-(4-methyl-1-piperidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide | Structure | Antimicrobial activity |

This table illustrates how variations in the molecular structure can influence biological activity, underscoring the importance of chemical modifications in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine and piperidine derivatives. For example, analogous methanone compounds are synthesized via nucleophilic substitution or condensation reactions using dichloromethane (DCM) or chloroform/methanol solvent systems, achieving yields up to 69% . Optimization strategies include adjusting stoichiometry, using catalysts (e.g., NaOH in DCM), and controlled temperature conditions (e.g., reflux at 40–60°C). Purification via column chromatography with silica gel and monitoring by TLC are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For example, ¹H NMR chemical shifts in the aromatic region (δ 7.5–8.5 ppm) confirm pyridine ring protons, while piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ peaks), and HPLC with >95% purity thresholds ensures compound integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may cause skin/eye irritation (H315/H319) and acute toxicity if ingested (H301). Store in airtight containers at 2–8°C, away from oxidizers. Waste disposal must follow hazardous chemical protocols, including neutralization and incineration by licensed facilities .

Advanced Research Questions

Q. How can ground-state and excited-state dipole moments of this compound be experimentally determined, and what do they reveal about its electronic structure?

- Methodological Answer : Solvatochromic shifts in UV-Vis spectra across solvents of varying polarity (e.g., cyclohexane, ethanol) can estimate dipole moments. Stark spectroscopy or fluorescence depolarization methods measure µe (excited state). For analogous methanones, µg ranges from 3.5–4.5 Debye, while µe increases by 20–30%, indicating charge redistribution upon excitation .

Q. How should researchers address contradictions in experimental data, such as discrepancies in NMR peaks or unexpected reaction outcomes?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray crystallography for structural confirmation). For NMR discrepancies, check solvent effects, impurities, or tautomerism. Reaction anomalies may arise from side reactions (e.g., hydrolysis of chloro-pyridine); use LC-MS to identify byproducts. Iterative refinement of reaction conditions is key .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like kinases or GPCRs. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites. For example, the chloro-pyridine moiety may act as a hydrogen bond acceptor, while the piperidine group enhances lipophilicity .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O or ²H) tracks atom transfer in intermediates. Kinetic studies (e.g., Eyring plots) determine activation parameters. For SNAr reactions, monitor leaving group displacement via ¹⁹F NMR if fluorinated analogs are used. Computational tools (Gaussian, ORCA) simulate transition states .

Q. What strategies mitigate decomposition or instability during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.